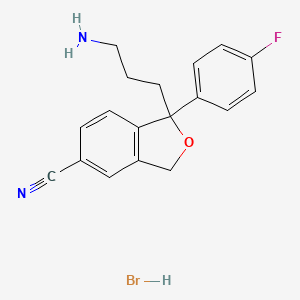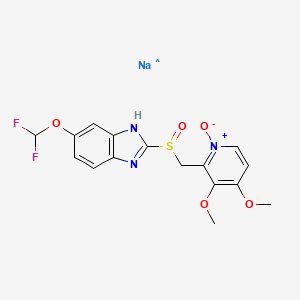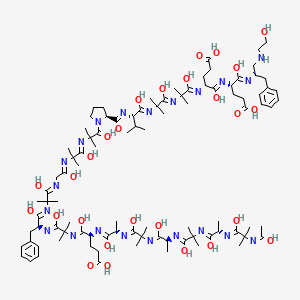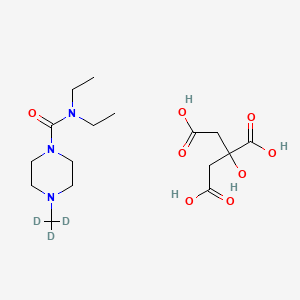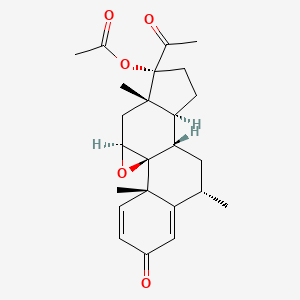
(6alpha,9beta,11beta)-6-Methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-17-yl acetate
Descripción general
Descripción
(6alpha,9beta,11beta)-6-Methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-17-yl acetate, also known as (6alpha,9beta,11beta)-6-Methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-17-yl acetate, is a useful research compound. Its molecular formula is C24H30O5 and its molecular weight is 398.499. The purity is usually 95%.
BenchChem offers high-quality (6alpha,9beta,11beta)-6-Methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-17-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6alpha,9beta,11beta)-6-Methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-17-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolic Pathways and Toxicity
The metabolism and toxicity of compounds structurally related to "(6alpha,9beta,11beta)-6-Methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-17-yl acetate" have been studied to understand their biological interactions. For example, research on 2-methylpropene (MP) or isobutene, which, like the compound , contains methyl groups and is involved in epoxide formation, shows that MP is metabolized into the primary metabolite 2-methyl-1,2-epoxypropane (MEP) by liver tissues in both rodents and humans. This process is catalyzed by CYP2E1, with further inactivation involving epoxide hydrolase and glutathione S-transferase. Although MP itself is not toxic, its metabolite MEP can produce genetic damage in vitro, highlighting the importance of the balance between the formation and detoxification of reactive intermediates (Cornet & Rogiers, 1997).
Epoxides in Biological Systems
Research into epoxides, a functional group present in the compound of interest, reveals their significance in various biological and chemical reactions. Epoxides are versatile intermediates in organic synthesis and have been studied for their roles in natural products and synthetic applications. For instance, the study of natural acetylenic epoxy structures shows their biological activity and potential in drug discovery, with approximately 250 natural acetylenic epoxy structures identified for their anticancer, cytotoxic, antibacterial, antiviral, and other activities (Kuklev & Dembitsky, 2014).
Clinical Applications of Related Compounds
While the exact compound "(6alpha,9beta,11beta)-6-Methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-17-yl acetate" is not directly mentioned in available literature, studies on related compounds, such as estradiol derivatives (which share a steroidal structure), indicate their use in various clinical applications. For instance, estradiol-based combined oral contraceptives have been researched for their efficiency in ovulation inhibition and acceptable cycle control, demonstrating the clinical relevance of steroid derivatives in reproductive health (Fruzzetti & Bitzer, 2010).
Propiedades
IUPAC Name |
[(1S,2S,8S,10S,11S,14R,15S,17S)-14-acetyl-2,8,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O5/c1-13-10-19-17-7-9-23(14(2)25,28-15(3)26)22(17,5)12-20-24(19,29-20)21(4)8-6-16(27)11-18(13)21/h6,8,11,13,17,19-20H,7,9-10,12H2,1-5H3/t13-,17-,19-,20-,21-,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGSLGMFTHFCNV-YKXVNNMCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC(C3(CC4C2(O4)C5(C1=CC(=O)C=C5)C)C)(C(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@H]4[C@@]2(O4)[C@@]5(C1=CC(=O)C=C5)C)C)(C(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747704 | |
| Record name | (6alpha,9beta,11beta)-6-Methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6alpha,9beta,11beta)-6-Methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-17-yl acetate | |
CAS RN |
83873-17-0 | |
| Record name | (9beta,11beta)-Epoxyfluorometholone acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083873170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6alpha,9beta,11beta)-6-Methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-17-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (9.BETA.,11.BETA.)-EPOXYFLUOROMETHOLONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9RK4LC5J5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-2-(3-(1,1-dimethyl-1,3,4,5-tetrahydrobenzo[c]oxepin-3-yl)styryl)-7-chloroquinoline](/img/structure/B586295.png)
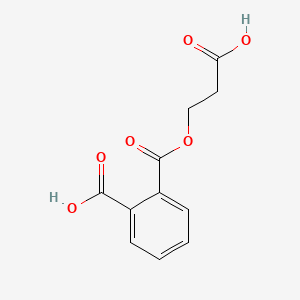
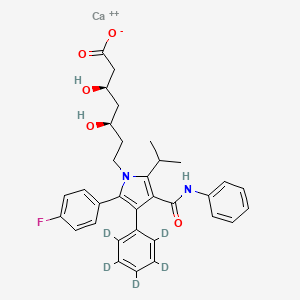

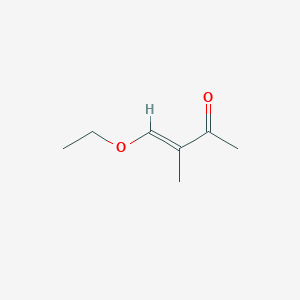

![(S)-N,N-Diisopropyl-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B586307.png)
